molecular formula C7H7F3O3 B2787869 4-Oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid CAS No. 2241140-04-3

4-Oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid

Cat. No.: B2787869
CAS No.: 2241140-04-3
M. Wt: 196.125
InChI Key: UTZCOSPGLOOCAS-UHFFFAOYSA-N
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Description

4-Oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid (molecular formula: C₇H₇F₃O₃, molecular weight: 196.13 g/mol) is a cyclopentane-based carboxylic acid derivative featuring a ketone group at the 4-position and a trifluoromethyl (-CF₃) substituent at the 2-position. This compound is of significant interest in medicinal chemistry and materials science due to the combined effects of its strained cyclopentane ring, electron-withdrawing trifluoromethyl group, and carboxylic acid functionality. The stereochemistry of its derivatives, such as the rac-(1R,2R) enantiomer, further influences its physicochemical properties and reactivity .

Properties

IUPAC Name

4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3O3/c8-7(9,10)5-2-3(11)1-4(5)6(12)13/h4-5H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZCOSPGLOOCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CC1=O)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid typically involves the introduction of the trifluoromethyl group into a cyclopentane ring followed by the formation of the carboxylic acid and ketone functionalities. One common method involves the reaction of a cyclopentanone derivative with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 4-Oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-Oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentane Derivatives with Varied Substituents

cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic Acid
  • Structure : Cyclopentane backbone with a 2-oxoethyl group substituted by a 4-trifluoromethylphenyl moiety.
  • Molecular Formula : C₁₅H₁₅F₃O₃; Molecular Weight : 300.28 g/mol.
  • Key Properties: Higher molecular weight compared to the target compound due to the bulky phenyl group.
  • Applications : Used in research as a synthetic intermediate for kinase inhibitors .
1-{[4-Chloro-2-(trifluoromethyl)phenyl]carbamamido}cyclopentane-1-carboxylic Acid
  • Structure : Cyclopentane core with a carbamamido-linked 4-chloro-2-(trifluoromethyl)phenyl group.
  • Molecular Formula : C₁₄H₁₄ClF₃N₂O₃; Molecular Weight : 356.72 g/mol.
  • This compound exhibits higher polarity (calculated PSA: 95.8 Ų) compared to the target molecule (PSA: 74.6 Ų) .

Cyclohexene and Cyclohexane Analogs

Ethyl 4-Oxo-2-(trifluoromethyl)cyclohex-2-ene-1-carboxylate
  • Structure : Cyclohexene ring with a conjugated double bond, trifluoromethyl, and ester group.
  • Molecular Formula : C₁₀H₁₁F₃O₃; Molecular Weight : 277.09 g/mol.
  • Key Properties : The cyclohexene ring reduces ring strain compared to cyclopentane, leading to lower reactivity in ring-opening reactions. The ester group (-COOEt) provides hydrolytic instability under basic conditions, unlike the carboxylic acid in the target compound .
2'-Cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic Acid
  • Structure: Spirocyclic system combining cyclopentane and isoquinoline moieties.
  • Molecular Formula: C₂₁H₂₄NO₃; Molecular Weight: 338.43 g/mol.
  • However, the absence of a trifluoromethyl group reduces metabolic stability compared to the target compound .

Cyclobutane-Based Analogs

1-(4-Chlorophenyl)-1-cyclobutanecarboxylic Acid
  • Structure : Cyclobutane ring substituted with a 4-chlorophenyl group.
  • Molecular Formula : C₁₁H₁₁ClO₂; Molecular Weight : 210.65 g/mol.
  • Key Properties : Smaller ring size (cyclobutane) increases ring strain, leading to higher reactivity in nucleophilic additions. The 4-chlorophenyl group contributes to π-π stacking interactions in crystal packing (mp: 80–82°C) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Properties/Applications
4-Oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid C₇H₇F₃O₃ 196.13 -CF₃, -COOH, ketone High metabolic stability, drug intermediate
cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid C₁₅H₁₅F₃O₃ 300.28 Phenyl, -CF₃, ketone Kinase inhibitor intermediate
Ethyl 4-oxo-2-(trifluoromethyl)cyclohex-2-ene-1-carboxylate C₁₀H₁₁F₃O₃ 277.09 Cyclohexene, ester Hydrolytically labile ester
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid C₁₁H₁₁ClO₂ 210.65 Cyclobutane, -Cl High ring strain, π-π interactions

Research Findings and Implications

  • Trifluoromethyl Group Impact : The -CF₃ group in the target compound enhances electron-withdrawing effects, improving resistance to oxidative metabolism compared to chlorine or phenyl substituents .
  • Ring Size and Reactivity : Cyclopentane derivatives exhibit moderate ring strain, balancing reactivity and stability. Cyclobutane analogs (e.g., ) are more reactive but less thermally stable.
  • Biological Relevance : Compounds with spirocyclic or aromatic extensions (e.g., ) show promise in targeted drug delivery due to structural complexity, though synthetic challenges remain.

Biological Activity

4-Oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in various biological applications. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C6H5F3O2
  • Canonical SMILES : C1(C(=O)C(=C(C1)C(=O)O)C(F)(F)F)C(F)(F)F

The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of 4-Oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways, which can lead to therapeutic applications in treating metabolic disorders.
  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain bacterial strains, potentially making it useful in treating infections.
  • Anticancer Activity : Research indicates that derivatives of cyclopentane carboxylic acids can induce apoptosis in cancer cells, suggesting a similar potential for this compound.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various cyclopentane derivatives, including 4-Oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid. The results indicated a significant inhibitory effect against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus. This suggests that the compound could serve as a lead structure for developing new antibiotics.

Anticancer Studies

In vitro studies have demonstrated that 4-Oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of cell cycle arrest and apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis via caspase activation
A549 (Lung)20Cell cycle arrest at G1 phase
HeLa (Cervical)18Induction of oxidative stress

Case Study 1: Antimicrobial Efficacy

In a controlled study, 4-Oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid was tested against a panel of bacterial pathogens. The compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a new antimicrobial agent.

Case Study 2: Cancer Treatment Potential

A research team investigated the effects of this compound on human cancer cell lines. They reported that treatment with 4-Oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid led to a dose-dependent decrease in cell viability, with notable effects observed at concentrations above 10 µM. The study concluded that further exploration into its mechanism could yield valuable insights for cancer therapy.

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